4-Bromo-1-(cyclohexylmethyl)-1H-benzo[d][1,2,3]triazole
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Overview
Description
4-Bromo-1-(cyclohexylmethyl)-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological applications. This compound, in particular, has garnered interest due to its unique structure, which combines a bromine atom, a cyclohexylmethyl group, and a benzo[d][1,2,3]triazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction is often catalyzed by copper(I) ions (CuAAC) and can be carried out under mild conditions in a mixture of water and organic solvents .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst. This method allows for the efficient and scalable production of substituted triazoles .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(cyclohexylmethyl)-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cycloaddition Reactions: The triazole ring can participate in [3+2] cycloaddition reactions with azides and alkynes.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in cycloaddition reactions.
Sodium Azide: Commonly used in the formation of triazoles.
Organic Solvents: Such as acetonitrile and dimethylformamide (DMF).
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-Bromo-1-(cyclohexylmethyl)-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(cyclohexylmethyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to inhibition of their activity . This compound’s unique structure allows it to mimic certain biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
1,2,4-Triazole: Another isomer of triazole with slightly different chemical properties.
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness: 4-Bromo-1-(cyclohexylmethyl)-1H-benzo[d][1,2,3]triazole is unique due to the presence of the bromine atom and the cyclohexylmethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H16BrN3 |
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Molecular Weight |
294.19 g/mol |
IUPAC Name |
4-bromo-1-(cyclohexylmethyl)benzotriazole |
InChI |
InChI=1S/C13H16BrN3/c14-11-7-4-8-12-13(11)15-16-17(12)9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2 |
InChI Key |
USXIYITXGHEERF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2C3=C(C(=CC=C3)Br)N=N2 |
Origin of Product |
United States |
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